molecular formula C18H15ClN4O3S2 B2751048 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394239-22-6

2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2751048
CAS No.: 394239-22-6
M. Wt: 434.91
InChI Key: QYIXLVMSSGUQDJ-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound featuring a thiadiazole ring, a nitrophenyl group, and a chlorophenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of an aromatic compound, followed by coupling with the thiadiazole ring.

    Attachment of the Chlorophenylthio Group: The chlorophenylthio group is attached through a nucleophilic substitution reaction, where a chlorophenylthiol reacts with an appropriate electrophilic intermediate.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies can focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The thiadiazole ring and nitrophenyl group are likely critical for binding to these targets, while the chlorophenylthio group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorophenyl)thio)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a different position of the nitro group.

    2-((4-chlorophenyl)thio)-N-(5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl)butanamide: Contains an amino group instead of a nitro group.

    2-((4-chlorophenyl)thio)-N-(5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl)butanamide: Features a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl and a chlorophenylthio group, along with the thiadiazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c1-2-15(27-14-8-6-12(19)7-9-14)16(24)20-18-22-21-17(28-18)11-4-3-5-13(10-11)23(25)26/h3-10,15H,2H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXLVMSSGUQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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